The structural impact of water sorption on device-quality melanin thin films†
Soft Matter Pub Date: 2017-05-15 DOI: 10.1039/C6SM02420C
Abstract
The melanins are a class of pigmentary bio-macromolecules ubiquitous in the biosphere. They possess an intriguing set of physico-chemical properties and have been shown to exhibit hybrid protonic–electronic electrical conductivity, a feature derived from a process termed chemical self-doping driven by the sorption of water. Although the mechanism underlying the electrical conduction has been established, how the sorbed water interacts with the melanin structure at the physical level has not. Herein we use neutron reflectometry to study changes in the structure of synthetic melanin thin films as a function of H2O and D2O vapour pressure. Water is found to be taken up evenly throughout the films, and by employing the contrast effect, the existence of labile protons through reversible deuterium exchange is demonstrated. Finally, we determine a sorption isotherm to enable quantification of the melanin–water interactions.

Recommended Literature
- [1] Redox-regulated divergence in photocatalytic addition of α-nitro alkyl radicals to styrenes†
- [2] Front cover
- [3] The stepwise substitution in the hierarchical building of {Co11Cd6} cluster-based MOFs from {Co14} precursor†
- [4] Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration†
- [5] Influence of cell geometry and number of replicas in the reproducibility of whole cellFTIR analysis
- [6] Microchemical
- [7] Molecular understandings on the activation of light hydrocarbons over heterogeneous catalysts
- [8] Back cover
- [9] Some application of the surface ionisation detector in gas chromatography
- [10] Synthesis and characterization of metallodendritic palladium-biscarbene complexes derived from 1,1′-methylenebis(1,2,4-triazole)†